N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide
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Overview
Description
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a complex organic compound that has garnered significant interest in scientific research due to its multifunctional properties.
Preparation Methods
The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves several steps. The initial step typically includes the formation of the benzothiazole ring, followed by the introduction of the methanesulfonyl group. The pyrano[4,3-c]pyridazine ring is then synthesized and coupled with the benzothiazole derivative under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity .
Chemical Reactions Analysis
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of Alzheimer’s disease by inhibiting acetylcholinesterase and preventing β-amyloid aggregation. Additionally, it exhibits neuroprotective properties and enhances cognitive functions. Its multifunctional nature makes it a valuable candidate for further research in neurodegenerative disease therapy .
Mechanism of Action
The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. It also inhibits β-amyloid aggregation, which is associated with the progression of Alzheimer’s disease. The compound interacts with both the catalytic active site and the peripheral anionic site of acetylcholinesterase, providing a mixed type of inhibition .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrano[4,3-c]pyridazine derivatives. N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is unique due to its multifunctional properties, including acetylcholinesterase inhibition, β-amyloid aggregation prevention, and neuroprotection. This makes it a more versatile and potentially more effective therapeutic agent compared to other similar compounds .
Properties
Molecular Formula |
C16H14N4O4S2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide |
InChI |
InChI=1S/C16H14N4O4S2/c1-26(22,23)10-2-3-12-14(7-10)25-16(17-12)18-15(21)13-6-9-8-24-5-4-11(9)19-20-13/h2-3,6-7H,4-5,8H2,1H3,(H,17,18,21) |
InChI Key |
MCYJQQRPYMNJBF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN=C4CCOCC4=C3 |
Origin of Product |
United States |
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